N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
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Description
The compound "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" is a structurally complex molecule that may be related to various pyran derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related pyran derivatives often involves multi-component reactions, as seen in the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids . Similarly, the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate involves acetylation reactions with acetic anhydride . These methods suggest that the synthesis of "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" could also involve multi-step reactions with careful selection of reagents and catalysts to achieve the desired acetylation and etherification.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and DFT studies. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single-crystal X-ray diffraction, and its molecular geometry was optimized using DFT methods . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, revealing intermolecular hydrogen bonds that stabilize the structure . These techniques could be applied to determine the precise molecular structure of "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" and to predict its electronic and geometric properties.
Chemical Reactions Analysis
The chemical reactivity of pyran derivatives can be influenced by their functional groups and molecular structure. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied, and the preferred keto form was found to be related to antibacterial activity . The presence of acetyl and ethoxy groups in "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" could similarly affect its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives, such as solubility, melting point, and stability, can be assessed through various analytical techniques. The thermal stability of a novel pyrazole derivative was determined using TG-DTG, indicating stability up to 190°C . The solubility and stability of "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" could be similarly evaluated to understand its suitability for potential applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-15-9-22-14(8-13(15)19)16(20)17-12-6-4-5-11(7-12)10(2)18/h4-9H,3H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBEHBFUBIBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide |
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